molecular formula C7H6N4S B8777531 Thiocarbonyl diimidazole

Thiocarbonyl diimidazole

Cat. No.: B8777531
M. Wt: 178.22 g/mol
InChI Key: SIISYXWWQBUDOP-UHFFFAOYSA-N
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Description

Thiocarbonyl diimidazole (TCDI), also known as N,N′-thiocarbonyldiimidazole, is a sulfur-containing reagent widely employed in organic synthesis for introducing thiocarbonyl groups. Its molecular structure comprises two imidazole rings linked by a thiocarbonyl group, conferring unique reactivity toward nucleophiles. TCDI is particularly valued for its role in forming thioesters, thioureas, and thioamides under mild conditions . It is frequently utilized in coupling reactions, cyclizations, and polymer chemistry, often in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with catalytic bases like DMAP (4-dimethylaminopyridine) .

Scientific Research Applications

Properties of Thiocarbonyl Diimidazole

1,1'-Thiocarbonyldiimidazole has a molecular formula of C9H6N4S and is characterized by its high reactivity towards nucleophiles, making it an essential reagent in organic synthesis. It is stable, easily handled, and soluble in common organic solvents such as dichloromethane and tetrahydrofuran, enhancing its applicability in laboratory settings .

Synthetic Applications

1. Synthesis of Thiourea Derivatives
this compound reacts with amines to form thiourea derivatives. This reaction is significant for synthesizing various pharmaceutical compounds. For instance, the reaction conditions typically involve dissolving this compound in solvents like tetrahydrofuran or acetonitrile and adding the amine under controlled temperatures .

2. Deoxygenation Reactions
this compound is employed in the deoxygenation of vicinal diols to produce cyclic thionocarbonates. This application is particularly valuable in the Corey-Winter synthesis of alkenes . The compound serves as an efficient alternative to other reagents due to its lower cost and comparable reactivity.

3. Enantioselective Total Synthesis
The compound has been used in the enantioselective total synthesis of complex natural products such as hapalindole Q and welwitindolinone A. These syntheses leverage its ability to selectively modify functional groups while maintaining stereochemistry .

Analytical Applications

1. Clinical Analysis of Biomolecules
One prominent application of this compound is in the determination of plasma cysteine and homocysteine levels through capillary electrophoresis. This method involves:

  • Reducing plasma samples with dithiothreitol.
  • Reacting with this compound in acetonitrile.
  • Analyzing using a silica capillary under specific buffer conditions.

This technique achieves a limit of quantification of 2.5 μM for homocysteine with high accuracy (94.7% to 105.1%) and low imprecision (below 2.5%) .

Case Studies

Case Study 1: Capillary Electrophoresis Methodology
In a study focusing on clinical applications, researchers utilized this compound to enhance the sensitivity of capillary electrophoresis methods for analyzing plasma samples. By employing liquid-phase extraction with isopropanol, they achieved a fourfold increase in sensitivity compared to standard methods .

Case Study 2: Synthesis of Nucleoside Analogs
Another significant application involved using this compound for the radical deoxygenation of glycoside analogues aimed at developing antiviral nucleoside analogs. The reaction demonstrated safety and cost advantages over traditional reduction methods while yielding desired products effectively .

Chemical Reactions Analysis

Barton–McCombie Deoxygenation

TCDI replaces toxic thiocarbonyl chlorides (RC(S)Cl) in radical-mediated deoxygenation of alcohols:

  • Process : Alcohols react with TCDI to form thiocarbonylimidazolides, which undergo radical chain reduction with tributyltin hydride to yield alkanes .

  • Advantages : Safer handling compared to thiophosgene derivatives.

  • Drawbacks : Imidazole byproducts may catalyze side reactions, and TCDI’s moisture sensitivity necessitates anhydrous conditions .

Imidazole Autocatalysis in Coupling Reactions

Recent studies highlight imidazole’s role in accelerating TCDI-mediated couplings:

  • Mechanism : Imidazole acts as a nucleophilic catalyst, generating a cationic TCDI intermediate that enhances reactivity toward amines (e.g., aniline) .

  • Kinetics : Inverse first-order dependence on imidazole concentration supports a rapid pre-equilibrium step .

  • Applications : This autocatalysis improves efficiency in synthesizing mixed thioureas (e.g., 4 ) and minimizes side products like impurity 5 .

Diels-Alder Reactions

TCDI serves as a dienophile in cycloadditions with dienes and nitrones:

  • Example : Reaction with 1,4-diphenyl-1,3-butadiene (9b ) yields 2,5-diphenyl-6,6-bis(triazolyl)-thiapyran (10 ) .

  • Scope : Thiocarbonyl groups in TCDI exhibit higher dienophilicity than carbonyl analogs, enabling reactions at lower temperatures .

Reactivity Challenges and Alternatives

Substrate TypeReactivity with TCDISolution
N-Benzoylated nucleosidesSlow reaction (70–85 hours)Use unprotected analogs (7 , 9 )
Sterically hindered diolsRequires prior activationEmploy bis(tributyltin)oxide
Large-scale reactionsHigh reagent costSwitch to phenyl isothiocyanate

Side Reactions and Practical Considerations

  • Moisture Sensitivity : TCDI hydrolyzes in humid environments, necessitating dry solvents and inert atmospheres .

  • Byproduct Issues : Imidazole liberated during reactions can catalyze undesired transformations (e.g., eliminations) .

  • Cost Efficiency : TCDI’s expense limits industrial use, prompting exploration of alternatives like 10 and 11 .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for thiocarbonyl diimidazole, and how do they compare in efficiency?

this compound is typically synthesized via thionation reactions, where oxygen in carbonyl precursors is replaced with sulfur. Common methods include using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions. For example, thionation of carbonyl diimidazole with P₄S₁₀ in toluene at reflux yields TCDI with moderate to high purity after recrystallization . Efficiency depends on solvent choice, reaction time, and stoichiometric control of the thionating agent.

Q. How does the reactivity of this compound differ from its carbonyl analog in nucleophilic substitutions?

TCDI exhibits enhanced electrophilicity compared to carbonyl diimidazole due to the polarizable sulfur atom, which facilitates nucleophilic attack. This makes it more reactive toward amines and alcohols in thiourea or thiocarbamate syntheses. For instance, TCDI reacts efficiently with primary amines at room temperature, whereas carbonyl analogs often require elevated temperatures or catalysts .

Advanced Research Questions

Q. What experimental strategies optimize TCDI-mediated thiocarbonyl transfer in complex syntheses?

Optimization involves adjusting equivalents of TCDI, solvent polarity, and catalysts. In the synthesis of anti-HIV thiourea derivatives, TCDI (1.0–3.0 equiv) reacts with 2-amino-5-bromopyridine in dry acetonitrile under inert conditions, achieving >75% yield after column purification . Catalytic DMAP (4-dimethylaminopyridine) can accelerate reactions in dichloromethane, as seen in prostratin analog synthesis (87% yield) .

Q. How can mechanistic contradictions in TCDI’s stability under varying pH and temperature be resolved?

TCDI is sensitive to moisture and light, requiring storage in anhydrous, dark conditions. Conflicting reports on its thermal stability (e.g., decomposition above 80°C vs. stability at 90°C in toluene) suggest solvent-dependent degradation pathways. Systematic thermogravimetric analysis (TGA) in different solvents, coupled with NMR monitoring, can clarify these discrepancies .

Q. What role does TCDI play in synthesizing bioactive heterocycles, and how are side reactions mitigated?

TCDI acts as a thiocarbonyl donor in constructing benzimidazoles and thiadiazoles. For example, reacting TCDI with 1,2-diaminoarenes forms intermediate thioureas, which cyclize under acidic conditions to yield 2-aminobenzimidazoles. Side reactions like over-thionation are minimized by controlling reaction time (e.g., 12 hours for Scheme 24 in ) and using stoichiometric amine bases to quench excess reagent .

Q. Methodological Considerations

Q. What purification techniques are most effective for TCDI-derived products?

Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating TCDI adducts. For polar byproducts, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity. highlights post-reaction filtration and water washing as critical steps to remove unreacted TCDI .

Q. How should researchers design control experiments to validate TCDI’s role in reaction mechanisms?

Isotopic labeling (e.g., ¹³C-TCDI) or comparative studies with sulfur-free analogs (e.g., carbonyl diimidazole) can isolate TCDI’s contribution. For example, replacing TCDI with carbonyl diimidazole in thiourea synthesis and observing product absence confirms sulfur’s necessity in the mechanism .

Q. Data Analysis and Contradictions

Q. How can conflicting literature data on TCDI’s thiocarbonyl transfer efficiency be analyzed?

Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or nucleophile strength. Meta-analysis of reported yields, combined with computational studies (DFT calculations on transition states), can identify solvent-nucleophile interactions that explain variability. emphasizes peer consultation to contextualize methodological differences .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocarbonyl Diimidazole vs. Carbonyl Diimidazole (CDI)

Property This compound (TCDI) Carbonyl Diimidazole (CDI)
Core Structure Thiocarbonyl (C=S) group Carbonyl (C=O) group
Reactivity Preferentially reacts with amines to form thioureas; less electrophilic than CDI due to weaker C=S polarization. Forms ureas, carbamates, and esters; higher electrophilicity due to stronger C=O polarization.
Synthetic Applications Used in synthesizing thiocarbonyl-containing scaffolds (e.g., pyrazolo[1,5-c][1,3]benzoxazepinones) . Applied in peptide coupling and carbonate synthesis.
Yield in Cyclization Moderate yields (20–35%) due to slower kinetics . Higher yields (typically >70%) under similar conditions .

Key Insight : TCDI’s thiocarbonyl group enables sulfur incorporation, but its lower electrophilicity compared to CDI often necessitates longer reaction times or higher equivalents (e.g., 3–10 equiv.) .

This compound vs. Lawesson’s Reagent

Property This compound (TCDI) Lawesson’s Reagent
Mechanism Direct nucleophilic substitution with amines/alcohols. Radical-mediated thionation of carbonyl groups.
Selectivity Site-specific for primary amines and alcohols. Broad substrate scope but may over-thionate polycarbonyl compounds.
Reaction Conditions Mild conditions (room temperature, CH₂Cl₂). Requires heating (e.g., 80–120°C) .
Applications Ideal for synthesizing thioureas (e.g., TRPV1 antagonists ). Preferred for converting esters/amides to thioesters/thioamides (e.g., thiocarbonyl chlorins ).

Key Insight : TCDI offers precise control for sulfur incorporation in sensitive substrates, whereas Lawesson’s reagent is better suited for bulk thionation under harsher conditions .

This compound vs. Dithiocarbamate Reagents

TCDI differs from dithiocarbamate-forming reagents (e.g., CS₂ + amines) in three key aspects:

Efficiency : TCDI achieves higher yields in one-pot syntheses of asymmetrical dithiocarbonates (e.g., 75–89% yield in RAFT/MADIX polymerizations ).

Byproducts : Generates imidazole as a benign byproduct vs. toxic H₂S from CS₂-based systems.

Scope: TCDI enables sequential reactions (e.g., monosubstitution with secondary thiols followed by primary amines ), a feature absent in traditional dithiocarbamate chemistry.

This compound vs. Thiophosgene

Property This compound (TCDI) Thiophosgene (CSCl₂)
Safety Non-volatile, low toxicity. Highly toxic, volatile, and carcinogenic.
Reactivity Selective for amines/alcohols. Reacts indiscriminately with nucleophiles.
Applications Used in pharmaceutical intermediates (e.g., HIV protease inhibitors ). Limited to small-scale, controlled syntheses.

Key Insight : TCDI has largely replaced thiophosgene in medicinal chemistry due to its safety and selectivity .

Research Findings and Limitations

  • Gas-Phase Basicity : Thiocarbonyl compounds exhibit 20% lower substituent effects on basicity compared to carbonyl analogs, attributed to reduced resonance stabilization of the protonated form .
  • Stereochemical Outcomes : TCDI-mediated cyclizations often yield mixtures (e.g., α:β = 1:2 in prostratin synthesis ), whereas CDI favors single diastereomers.
  • Limitations : TCDI is ineffective in deoxygenation reactions (e.g., failed AlCl₃-mediated deoxygenation of strychnine derivatives ) and requires stoichiometric excess in some cases.

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

bis(1H-imidazol-2-yl)methanethione

InChI

InChI=1S/C7H6N4S/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-4H,(H,8,9)(H,10,11)

InChI Key

SIISYXWWQBUDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(=S)C2=NC=CN2

Origin of Product

United States

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